4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a piperazine ring conjugated to a 5-chloro-2-methylphenyl group via a carbonyl linker. The triazole core is substituted with a 4-chlorophenylamine moiety. Piperazine and triazole scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Its design aligns with trends in optimizing aromatic and halogenated substituents for enhanced binding affinity and selectivity .
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O/c1-13-2-3-15(22)12-17(13)27-8-10-28(11-9-27)20(29)18-19(25-26-24-18)23-16-6-4-14(21)5-7-16/h2-7,12,18-19,23-26H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLFPRIYKRJRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine represents a novel synthetic molecule with potential therapeutic applications. Its structure includes a piperazine ring and a triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.86 g/mol. The compound features several functional groups that contribute to its biological activity:
| Functional Group | Role in Biological Activity |
|---|---|
| Piperazine Ring | Known for interactions with various biological targets |
| Triazole Moiety | Exhibits broad-spectrum antimicrobial properties |
| Carbonyl Group | Facilitates hydrogen bonding and enhances reactivity |
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of chlorine substituents may enhance the hydrophobic interactions with microbial membranes, increasing their efficacy.
Anticancer Potential
The triazole derivatives have been investigated for their anticancer activities. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . In particular, the interaction of the piperazine moiety with specific receptors may contribute to the modulation of signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has not been extensively studied; however, related piperazine derivatives have demonstrated activity by inhibiting pro-inflammatory cytokines and mediators . The carbonyl group may also play a role in modulating inflammatory responses through its interaction with cellular proteins.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that compounds similar to our target showed MIC (Minimum Inhibitory Concentration) values ranging from 10 to 50 µg/mL against Bacillus subtilis and Escherichia coli . This suggests that our compound may possess comparable antimicrobial properties.
Study 2: Anticancer Activity
In another study focusing on triazole compounds, it was found that certain derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via caspase activation . Given its structural similarities, it is plausible that our compound may exhibit similar anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carbonyl Derivatives
Piperazine-carbonyl motifs are common in bioactive molecules. Key analogs include:
- 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-(quinolin-2-yl)pentanamide (11c) This compound () shares the piperazine-carbonyl linkage but incorporates a quinoline group instead of a triazole. Such modifications influence solubility and receptor interactions. Piperazine derivatives with dichlorophenyl substituents are associated with dopaminergic activity, as seen in compound 19 (), which exhibits high dopamine D3 receptor affinity (Ki = 0.13 nM) due to the 2,3-dichlorophenyl group. The target compound’s 5-chloro-2-methylphenyl substituent may offer steric and electronic advantages for receptor binding .
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ()
This analog highlights the impact of trifluoromethyl groups on lipophilicity and metabolic stability. The target compound’s chloro and methyl groups may balance hydrophobicity while avoiding excessive electron-withdrawing effects .
Triazole-Containing Analogs
Triazole rings are known for hydrogen-bonding capabilities and metabolic resistance. Relevant examples:
5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone (4a) ()
This triazole carbohydrazone demonstrates antitumor activity, suggesting that the target compound’s triazole-amine structure could similarly interact with biological targets. However, the absence of a nitro group in the target may reduce cytotoxicity .- 4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () This aminothiazole-triazole hybrid shows applications in antitumor and antimicrobial drug development. The target compound’s 1,2,3-triazole core may offer comparable versatility but with distinct electronic profiles due to the 4-chlorophenylamine substituent .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. Example Protocol :
React 5-chloro-2-methylphenylpiperazine with a triazole-4-carbonyl chloride intermediate.
Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol).
Characterize using NMR and IR to confirm the piperazine-triazole linkage .
Basic: Which spectroscopic and analytical techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., piperazine NH, triazole CH) and verify substitution patterns .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between amide groups and triazole rings) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .
Advanced: How can reaction yields be optimized during large-scale synthesis?
Answer:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency in piperazine-triazole bond formation .
- Temperature control : Maintain 60–80°C during condensation to avoid decomposition of heat-sensitive intermediates .
- Purification optimization : Employ flash chromatography with amine-modified silica for basic compounds to reduce tailing .
Case Study : A 73.95% yield was achieved by heating a mixture of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in DMSO at 343 K for 4.5 hours .
Advanced: How can conflicting biological activity data across studies be reconciled?
Answer:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify pharmacophore requirements .
- Purity validation : Ensure ≥95% purity via HPLC to exclude confounding effects from impurities .
Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in culture media .
Advanced: What mechanistic insights explain the pharmacological activity of the piperazine moiety?
Answer:
- Receptor binding : The piperazine group enhances affinity for serotonin (5-HT) or dopamine receptors due to its basic nitrogen, facilitating hydrogen bonding .
- Solubility modulation : Piperazine improves aqueous solubility at physiological pH, enhancing bioavailability .
- Conformational flexibility : The piperazine ring adopts chair or boat conformations, optimizing interactions with hydrophobic enzyme pockets .
Supporting Data : Piperazine derivatives in showed inhibitory activity against carbonic anhydrase isoforms (hCA I/II), linked to anticancer effects .
Basic: What intermediates are pivotal in synthesizing this compound?
Answer:
Key intermediates include:
- 5-Amino-1-(substituted phenyl)triazole-4-carbonitrile : Synthesized via cyclocondensation of nitriles and hydrazines .
- Substituted piperazine-carboxylic acids : Prepared by reacting piperazines with chloroformates or acyl chlorides .
- Triazole-piperazine hybrids : Formed via amide coupling using EDCl/HOBt .
Q. Synthetic Pathway :
Synthesize triazole core → 2. Introduce piperazine via carbonyl linkage → 3. Attach 4-chlorophenylamine .
Advanced: Which in vitro models are suitable for evaluating anticancer activity?
Answer:
- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, A549) to measure IC₅₀ values .
- Enzyme inhibition studies : Test inhibition of hCA II (associated with tumor acidosis) via stopped-flow CO₂ hydration assay .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
Q. Protocol :
Treat cells with 1–100 µM compound for 48 hours.
Lyse cells and measure caspase activity using Ac-DEVD-AMC substrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
